(1-Benzothiazol-2-yl-piperidin-3-yl)-methanol
Overview
Description
(1-Benzothiazol-2-yl-piperidin-3-yl)-methanol, also known as BZP, is a psychoactive compound that has been widely used as a recreational drug. It is a synthetic compound that belongs to the class of piperazines and has been found to have stimulating effects on the central nervous system. However, BZP has also been studied for its potential applications in scientific research, particularly in the field of neuroscience. In
Scientific Research Applications
Coordination Chemistry
Benzothiazole derivatives, including structures similar to (1-Benzothiazol-2-yl-piperidin-3-yl)-methanol, have been extensively reviewed for their properties and applications in coordination chemistry. These compounds exhibit diverse biological and electrochemical activities, making them interesting subjects for creating complex compounds with significant spectroscopic, magnetic, and structural properties (Boča, Jameson, & Linert, 2011).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, benzothiazole and its derivatives are recognized for their broad spectrum of pharmacological activities. These activities include antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. The unique structure of benzothiazole scaffolds makes them integral to many synthetic bioactive molecules, demonstrating their importance in drug development and therapeutic applications (Bhat & Belagali, 2020).
Anticancer Research
Research on benzothiazole derivatives has also highlighted their potential in anticancer therapy. Various studies have shown that these compounds, depending on their specific structural modifications, possess potent anticancer activities. Their mechanisms of action, including enzyme inhibition and apoptosis induction, make benzothiazole derivatives promising candidates for cancer chemotherapy (Pathak et al., 2019).
Synthesis and Transformations
The chemistry of benzothiazole derivatives, including synthetic methodologies and transformations, is a growing field. Recent advancements have focused on developing more efficient and selective synthesis routes for these compounds, highlighting their significance in both academic and industrial research (Zhilitskaya, Shainyan, & Yarosh, 2021).
properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c16-9-10-4-3-7-15(8-10)13-14-11-5-1-2-6-12(11)17-13/h1-2,5-6,10,16H,3-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSQMSVLVVGIPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3S2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589633 | |
Record name | [1-(1,3-Benzothiazol-2-yl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzothiazol-2-yl-piperidin-3-yl)-methanol | |
CAS RN |
941030-87-1 | |
Record name | [1-(1,3-Benzothiazol-2-yl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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